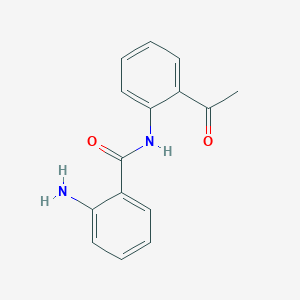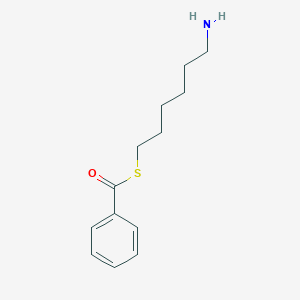
S-(6-Aminohexyl) benzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(6-Aminohexyl) benzenecarbothioate is a chemical compound with the molecular formula C13H20N2S It is known for its unique structure, which includes a benzene ring attached to a carbothioate group and a 6-aminohexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(6-Aminohexyl) benzenecarbothioate typically involves the reaction of 6-aminohexylamine with benzenecarbothioic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
S-(6-Aminohexyl) benzenecarbothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
S-(6-Aminohexyl) benzenecarbothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-(6-Aminohexyl) benzenecarbothioate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The 6-aminohexyl chain allows for interactions with biological membranes, potentially altering membrane properties and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- S-(6-Aminohexyl) benzenecarbothioate
- Bis(6-aminohexyl)amine
- N-(6-Aminohexyl)-1,6-hexanediamine
Uniqueness
This compound is unique due to its specific combination of a benzene ring, carbothioate group, and 6-aminohexyl chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
88313-89-7 |
|---|---|
Fórmula molecular |
C13H19NOS |
Peso molecular |
237.36 g/mol |
Nombre IUPAC |
S-(6-aminohexyl) benzenecarbothioate |
InChI |
InChI=1S/C13H19NOS/c14-10-6-1-2-7-11-16-13(15)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11,14H2 |
Clave InChI |
CDWFMCKZOREJFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)SCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Phenoxypentyl)amino]-N-propylpiperidine-1-carboxamide](/img/structure/B14382960.png)
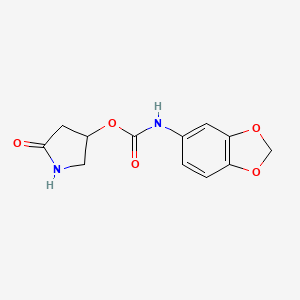
![2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14382968.png)
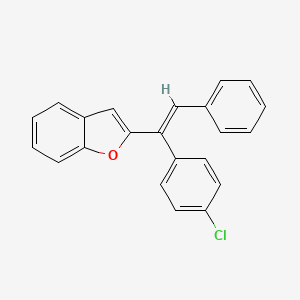
![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
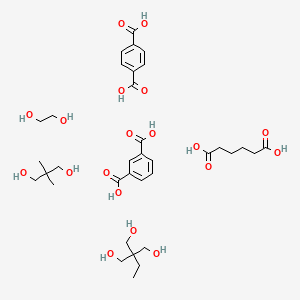
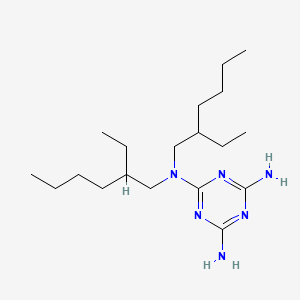
![Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate](/img/structure/B14383005.png)
![2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one](/img/structure/B14383023.png)
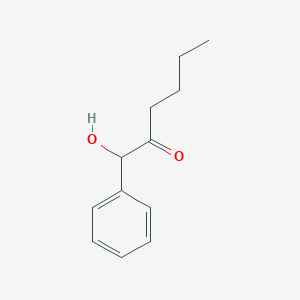
![[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14383034.png)
